Urolithin M7 is a metabolite derived from the gut microbiota's transformation of ellagitannins and ellagic acid, which are polyphenolic compounds found in various fruits and nuts. This compound is part of a broader class of metabolites known as urolithins, which have garnered attention for their potential health benefits, including anti-inflammatory and antioxidant properties. Urolithin M7 is particularly interesting due to its unique structural features and metabolic pathways.
Urolithin M7 originates from dietary sources rich in ellagitannins, such as pomegranates, berries, and nuts. Upon ingestion, these compounds undergo enzymatic hydrolysis by gut bacteria, leading to the formation of various urolithin metabolites, including urolithin M7. The specific gut microbiota composition of an individual influences the extent and type of urolithins produced, contributing to the concept of metabotypes related to urolithin metabolism .
The synthesis of urolithin M7 can be achieved through biological processes involving gut microbiota or through chemical synthesis methods. The biological production occurs when ellagitannins are metabolized by specific gut bacteria capable of converting these compounds into urolithins.
Technical Details:
The molecular structure of urolithin M7 can be represented as follows:
The structural representation indicates three hydroxyl groups located at positions 3, 8, and 10 on the aromatic ring. This configuration contributes to its biological activity.
Spectroscopic techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have been utilized to elucidate the structure of urolithin M7. For instance, proton nuclear magnetic resonance data reveals characteristic shifts that correspond to its hydroxylated nature .
Urolithin M7 participates in several chemical reactions typical for polyphenolic compounds:
Technical Details:
These reactions are critical in determining the bioavailability and efficacy of urolithin M7 in biological systems. The metabolic pathways involving conjugation significantly influence its pharmacokinetics .
The mechanism by which urolithin M7 exerts its biological effects involves several pathways:
Research indicates that urolithins can influence gene expression related to inflammation and oxidative stress response, showcasing their potential therapeutic roles in chronic diseases .
Relevant analyses using high-performance liquid chromatography have confirmed these properties, aiding in the characterization and quantification of urolithin M7 in biological samples .
Urolithin M7 has several potential applications in scientific research:
Ellagitannins (ETs) from dietary sources like pomegranates, walnuts, and berries undergo gut microbiota-mediated hydrolysis to release ellagic acid (EA). This EA is transformed into urolithin M7 (Uro-M7; 4,8,10-trihydroxy-urolithin) through sequential dehydroxylation reactions. Uro-M7 is a trihydroxy urolithin serving as a key intermediate in the formation of bioactive end-metabolites like urolithin A (Uro-A) and urolithin B (Uro-B) [6] [7].
The conversion of ETs to Uro-M7 requires specialized bacterial consortia. Gordonibacter spp. initiate EA metabolism to pentahydroxy-urolithin (Uro-M5), which is subsequently dehydroxylated to tetrahydroxy intermediates (Uro-M6, Uro-D, or Uro-E). Enterocloster spp. (e.g., E. bolteae) then further metabolize these intermediates to Uro-M7 via position-specific dehydroxylation [3] [7] [10]. This metabolic cascade occurs predominantly in the distal colon, where bacterial density and anaerobic conditions favor these reactions. Clinical studies show walnut consumption enriches Gordonibacter, Roseburia, and Lachnospiraceae, correlating with increased urinary Uro-M7 levels [10].
Table 1: Key Bacterial Genera Involved in Urolithin M7 Production
Bacterial Genus/Species | Function in Pathway | Metabotype Association |
---|---|---|
Gordonibacter urolithinfaciens | Converts EA to Uro-M5 and Uro-M6 | UM-A, UM-B |
Enterocloster bolteae | Dehydroxylates Uro-M6 to Uro-M7 | UM-B |
Ellagibacter isourolithinifaciens | Produces Uro-C from tetrahydroxy intermediates | UM-B |
Lachnospiraceae UCG-004 | Enriched post-walnut intake; correlates with Uro-M7 | UM-A, UM-B |
The transformation of Uro-M6 (4,8,9,10-tetrahydroxy-urolithin) to Uro-M7 requires regioselective removal of the 9-OH group. This reaction is catalyzed by a molybdopterin-dependent dehydroxylase complex encoded by the ucd operon in Enterocloster species. The operon comprises three inducible genes: ucdC (FAD-binding subunit), ucdF (2Fe-2S cluster protein), and ucdO (molybdopterin cytosine dinucleotide-binding subunit). This enzyme complex specifically targets the 9-position of urolithin scaffolds under anaerobic conditions [4] [8] [9]. The reaction requires cofactors (FAD, Fe²⁺, molybdenum) and is upregulated in the presence of urolithin precursors like Uro-C.
Table 2: Enzymatic Conversion Pathway to Urolithin M7
Precursor | Product | Catalyzing Enzyme Complex | Cofactors Required |
---|---|---|---|
Ellagic acid | Uro-M5 | Ellagitannin acyl hydrolase | None |
Uro-M5 | Uro-M6 | Lactonase/Decarboxylase | NADPH |
Uro-M6 | Uro-M7 | ucd-encoded dehydroxylase | FAD, Fe²⁺, Molybdenum |
Human populations exhibit three urolithin metabotypes (UMs) based on Uro-M7 production capacity:
Metabotype stratification correlates with gut microbiome composition: UM-B individuals show higher abundances of Enterocloster and Ellagibacter, while UM-0 exhibit deficits in both. Uro-M7 is detectable in human breast milk (8.5–176.9 nM) and prostate tissue, with concentrations dependent on maternal/paternal metabotype [6] [7].
Urolithin biosynthesis pathways are conserved in Eggerthellaceae and Lachnospiraceae families, suggesting evolutionary adaptation to plant-rich diets. The ucd operon is phylogenetically widespread in Enterocloster strains from geographically distinct human populations. Notably:
Table 3: Distribution of Urolithin-Pathway Genes Across Microbial Taxa
Taxonomic Group | Conserved Pathway Steps | Genetic Elements Identified |
---|---|---|
Eggerthellaceae | EA → Uro-M5 → Uro-M6 | Lactonase genes; decarboxylases |
Lachnospiraceae (e.g., Enterocloster) | Uro-M6 → Uro-M7 → Uro-B | ucd operon (ucdC, ucdF, ucdO) |
Bacteroidetes | Limited Uro-M5 production | Partial esterase homologs |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: